molecular formula C21H18FNO3S B2972166 2-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one CAS No. 1705100-67-9

2-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one

Cat. No.: B2972166
CAS No.: 1705100-67-9
M. Wt: 383.44
InChI Key: ZHSDXGQCDIEBQM-UHFFFAOYSA-N
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Description

The compound 2-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one features a 4H-chromen-4-one core fused to a 1,4-thiazepane ring via a carbonyl linker, with a 2-fluorophenyl substituent on the thiazepane moiety. Chromen-4-one derivatives are known for diverse biological activities, including antimicrobial and antitumor effects .

Properties

IUPAC Name

2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO3S/c22-16-7-3-1-5-14(16)20-9-10-23(11-12-27-20)21(25)19-13-17(24)15-6-2-4-8-18(15)26-19/h1-8,13,20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSDXGQCDIEBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one is a synthetic organic molecule that belongs to the class of thiazepanes and coumarins. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The compound can be described as having a thiazepane ring combined with a chromenone moiety . The presence of the 2-fluorophenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Feature Description
IUPAC Name This compound
Molecular Formula C16H16FN3O2S
Molecular Weight 335.37 g/mol
Structural Components Thiazepane ring, Chromenone core, Fluorophenyl group

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity: Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
  • Anti-inflammatory Effects: The structure may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential: Compounds with thiazepane and chromenone structures have shown promise in inhibiting tumor growth through various mechanisms.

Case Studies and Research Findings

  • Antioxidant Activity
    • A study investigated the antioxidant properties of related coumarin derivatives, revealing that modifications in the chromenone structure significantly enhanced their free radical scavenging abilities .
  • Anti-inflammatory Effects
    • Research indicated that thiazepane derivatives could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers such as IL-6 and TNF-alpha .
  • Anticancer Properties
    • In vitro studies have shown that thiazepane-containing compounds can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Comparative Biological Activity

To better understand the potential of this compound, a comparison with other similar compounds can provide insights into its unique properties.

Compound Biological Activity Mechanism
This compoundAntioxidant, Anti-inflammatory, AnticancerEnzyme inhibition, Cytokine modulation
4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepaneAnticancerInduces apoptosis in cancer cells
Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylateAntioxidantFree radical scavenging

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of the target compound with analogous molecules:

Compound Name Core Structure Key Substituents Notable Features
Target Compound 4H-chromen-4-one 7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl Combines chromenone’s planar aromaticity with thiazepane’s flexibility; fluorophenyl enhances lipophilicity .
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 4H-chromen-4-one 4-methylphenyl, 2-methylpropoxy Propoxy group increases steric bulk; crystal structure stabilized by π-π stacking and C–H···O interactions.
7-(2-Fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid Triazolopyrimidine 2-fluorophenyl, carboxylic acid Polar carboxylic acid group may improve solubility; triazolo-pyrimidine core enables kinase inhibition.
7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone 1,4-thiazepane-1,1-dione 2-fluorophenyl, cyclopropane-carbonyl, dione Cyclopropane introduces rigidity; dione group increases polarity and hydrogen-bonding potential.
Key Observations:
  • Chromenone vs. Triazolopyrimidine Cores: The chromenone core in the target compound provides a planar aromatic system, conducive to π-π interactions with biological targets, whereas triazolopyrimidines (e.g., ) are smaller and more polar, favoring enzyme active-site binding .
  • Thiazepane vs. Piperidine/Pyrimidine Rings : The thiazepane’s sulfur atom and seven-membered ring offer distinct electronic and conformational properties compared to six-membered piperidine or pyrimidine rings in and . This may influence pharmacokinetics, such as metabolic stability .

Physicochemical and Crystallographic Properties

  • Target Compound : Predicted to have moderate solubility (logP ~3.5) due to fluorophenyl and thiazepane groups. Crystallographic analysis (if performed) would likely use SHELXL () or OLEX2 () for refinement, with π-π interactions stabilizing the lattice .
  • Compound : Exhibits coplanar chromen rings (deviation <0.2 Å) and pseudo-five/six-membered rings via C–H···O contacts, suggesting similar intramolecular stabilization in the target .

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